Serratriol
Overview
Description
Serratriol is a natural product belonging to the class of triterpenoids. It is primarily derived from the club moss Palhinhaea cernua (Lycopodium cernuum), which is traditionally used in Chinese medicine for treating various ailments such as rheumatism, whooping cough, contusions, scalds, hepatitis, and nephrolithiasis . The chemical formula of this compound is C30H50O3, and it has a molecular weight of 458.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serratriol can be synthesized through the extraction of the whole plant of Palhinhaea cernua. The dried and powdered plant is extracted with methanol to obtain a dark brown extract. This extract is then subjected to a series of chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. It is primarily produced in small quantities for research purposes. The extraction process involves the use of organic solvents such as methanol, followed by chromatographic separation to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Serratriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can produce esters or ethers depending on the reagents used.
Scientific Research Applications
Serratriol has significant potential in various fields of scientific research:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Serratriol involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Serratriol belongs to the serratane-type triterpenoids, which are characterized by their unique pentacyclic structure with a seven-membered central ring. Similar compounds include:
- Serratenediol
- Serratenediol-3-acetate
- 21-episerratenediol
- 21-episerratenediol-3-acetate
- Serratenedione
- This compound triacetate
- 21-epithis compound
- 21-epithis compound triacetate
These compounds share structural similarities with this compound but differ in their functional groups and biological activities. This compound is unique due to its specific hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-WUKVYDFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098267 | |
Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13956-52-0 | |
Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13956-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is serratriol and where is it found?
A1: this compound is a naturally occurring triterpenoid primarily isolated from various species of Lycopodium plants, also known as club mosses [, , , , ]. These plants are known to produce a variety of serratane-type triterpenoids.
Q2: What is the chemical structure of this compound?
A2: this compound possesses the serrat-14-en-3β,21α,24-triol structure []. It is one of the four possible stereoisomers differing in the configuration at C-3 and C-21 positions.
Q3: What other serratane triterpenoids are found alongside this compound?
A3: Besides this compound, Lycopodium species yield various related compounds like serratenediol, its 3-acetate derivative, tohogenol, episerratenediol, 16-oxothis compound, tohogeninol, phlegmanols A and E [, , ]. The specific profile and abundance of these triterpenes can vary between species.
Q4: Has the structure of this compound been confirmed using spectroscopic methods?
A4: Yes, the structure elucidation of this compound and its stereoisomers (21-epithis compound and lycoclavanol) involved Nuclear Magnetic Resonance (NMR) spectroscopy. The use of the shift reagent tris(dipivaloylmethanato)europium(III) [Eu(DPM)3] was particularly helpful in assigning the methyl resonances in the NMR spectra []. This reagent helped differentiate between the closely related structures of serratenediol diacetate and this compound triacetate.
Q5: Have any new compounds related to this compound been discovered?
A5: Yes, research on Lycopodium phlegmaria L. led to the discovery of new serratenediol family members alongside known compounds like this compound and tohogenol. These novel compounds were named phlegmanols A, B, C, D, and E, along with phlegmaric acid []. This highlights the chemical diversity within this family of natural products.
Q6: Is there any research on the potential biological activities of this compound or related serratane triterpenoids?
A6: While the provided abstracts focus on the isolation and structural characterization of this compound and related compounds, they don't delve into their biological activities. Further research is needed to explore the potential therapeutic benefits of these natural products.
Q7: What analytical techniques are used to isolate and characterize this compound?
A7: Common methods for isolating this compound and related compounds from Lycopodium plants include various chromatographic techniques such as silica gel chromatography, Sephadex LH-20 column chromatography, and reverse phase C-18 column chromatography [, ]. These techniques help separate and purify the different triterpenes based on their chemical properties.
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